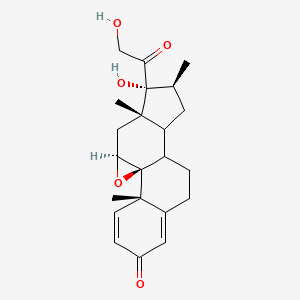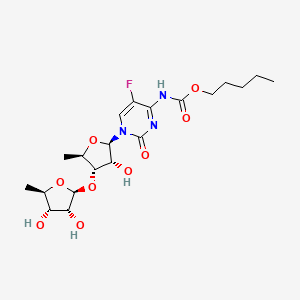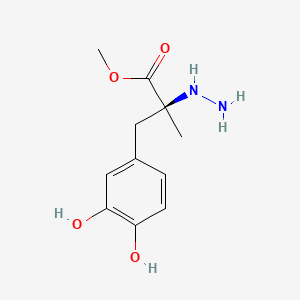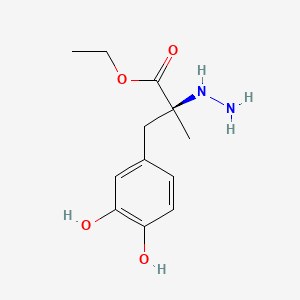
Caspofungin Impurity A
Übersicht
Beschreibung
Caspofungin Impurity A is an impurity found in caspofungin, a drug used to treat fungal infections . It has been shown to inhibit bacterial growth and is thought to be responsible for the bactericidal activity of caspofungin .
Chemical Reactions Analysis
Caspofungin, the parent compound of this compound, inhibits the synthesis of beta- (1,3)-D-glucan, an essential component of the fungal cell wall . This action disrupts the fungal cell wall, resulting in osmotic stress, lysis, and death of the microorganism .Wissenschaftliche Forschungsanwendungen
Antifungal Activity and Efficacy
Caspofungin, a member of the echinocandin class, demonstrates potent antifungal activity, particularly against Candida and Aspergillus species. Its efficacy has been established in various contexts, including as a primary or salvage treatment for invasive aspergillosis and candidiasis. Studies have shown that caspofungin is effective against a wide range of Candida species, including fluconazole-resistant strains (Pfaller et al., 2003), and it has been used in combination with other antifungal agents like liposomal amphotericin B (Kontoyiannis et al., 2003).
Mechanism of Action
Caspofungin exerts its antifungal effect by inhibiting the synthesis of β-1,3-D-glucan, a critical component of the fungal cell wall. This action disrupts cell wall formation, leading to cell death in fungi. The specific mechanism of caspofungin and its implications for resistance have been a subject of extensive research. For example, studies on Aspergillus fumigatus mutants have explored how reduced susceptibility to caspofungin can arise (Gardiner et al., 2005).
Pharmacokinetics and Safety
The pharmacokinetics of caspofungin have been studied in various populations, including children and adults, to determine optimal dosing regimens. It is primarily metabolized in the liver, with slow metabolic transformation suggesting the role of hepatic uptake transporters in its elimination (Stone et al., 2002); (Sandhu et al., 2005).
Resistance Mechanisms and Pathway Activation
The development of resistance to caspofungin, although not widely reported, has been a key area of study. Research has focused on identifying mutations and cellular pathways affected by caspofungin exposure, such as the cell wall integrity and calcineurin pathways in Candida albicans (Kelly et al., 2009); (Wiederhold et al., 2005).
Comparative Studies with Other Antifungals
Caspofungin has been compared with other antifungal agents like amphotericin B and fluconazole in clinical trials, often demonstrating similar or superior efficacy and better tolerability. Such comparative studies provide insights into its effectiveness and safety profile in treating fungal infections (Mora-Duarte et al., 2002).
Non-human Models
Studies using non-human models like Galleria mellonella have also been conducted to understand the in vivo antifungal effects of caspofungin and its impact on the immune response (Kelly & Kavanagh, 2011).
Zukünftige Richtungen
Caspofungin, the parent compound of Caspofungin Impurity A, is an important addition to the antifungal pharmacopoeia . Future research may focus on optimizing the dosage regimen for caspofungin in patients with higher body weight or hypoalbuminaemia . Further studies are also required to define the exact role of caspofungin in the antifungal armamentarium .
Wirkmechanismus
- Yeasts have polymers of glucose, mannose, and N-acetylglucosamine in their cell walls, forming glucan, mannan, and chitin, respectively .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemische Analyse
Biochemical Properties
Caspofungin Impurity A plays a significant role in biochemical reactions, particularly in the inhibition of β (1,3)-D-glucan synthesis. This compound interacts with β (1,3)-glucan synthase, an enzyme integral to the fungal cell wall synthesis . By binding to this enzyme, this compound disrupts the formation of β (1,3)-D-glucan, leading to weakened cell walls and ultimately the death of the fungal cells . Additionally, this compound may interact with other proteins and biomolecules involved in cell wall integrity and stress response pathways.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In fungal cells, it disrupts cell wall synthesis, leading to osmotic stress, cell lysis, and death . This compound also influences cell signaling pathways, particularly those related to cell wall integrity and stress responses. In mammalian cells, this compound has been shown to induce conformational changes and intracellular accumulation, leading to increased reactive oxygen species production . These effects can alter gene expression and cellular metabolism, impacting overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of β (1,3)-D-glucan synthase, a key enzyme in fungal cell wall synthesis . By binding to this enzyme, this compound prevents the formation of β (1,3)-D-glucan, an essential component of the fungal cell wall . This inhibition leads to weakened cell walls, osmotic stress, and cell death. Additionally, this compound may interact with other biomolecules involved in cell wall integrity and stress response pathways, further enhancing its antifungal effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can maintain its antifungal activity over extended periods, although its efficacy may decrease due to degradation . Long-term exposure to this compound can lead to adaptive responses in fungal cells, including changes in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits fungal growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where increasing the dosage beyond a certain point does not significantly enhance antifungal activity but increases the risk of adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its degradation and excretion. The compound undergoes non-oxidative metabolism, resulting in the formation of inactive metabolites through chemical degradation, hydrolysis, and N-acetylation . These metabolites are then excreted via the urinary and biliary systems. This compound may also interact with enzymes and cofactors involved in these metabolic processes, affecting metabolic flux and metabolite levels.
Transport and Distribution
This compound is highly protein-bound, with approximately 97% of the compound bound to plasma proteins . Its transport and distribution within cells and tissues are primarily mediated through active transport mechanisms. The compound’s distribution is influenced by its interactions with transporters and binding proteins, which affect its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of this compound is primarily at the cell membrane, where it interacts with β (1,3)-glucan synthase . This localization is crucial for its antifungal activity, as it allows the compound to effectively inhibit cell wall synthesis. Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, further enhancing its activity and function.
Eigenschaften
IUPAC Name |
N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-(hydroxymethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H86N10O15/c1-4-28(2)23-29(3)11-9-7-5-6-8-10-12-39(68)55-33-25-38(67)45(54-21-20-53)59-49(74)42-37(66)18-22-60(42)51(76)40(36(65)17-19-52)57-48(73)41(44(70)43(69)30-13-15-31(63)16-14-30)58-47(72)35-24-32(64)26-61(35)50(75)34(27-62)56-46(33)71/h13-16,28-29,32-38,40-45,54,62-67,69-70H,4-12,17-27,52-53H2,1-3H3,(H,55,68)(H,56,71)(H,57,73)(H,58,72)(H,59,74)/t28?,29?,32-,33+,34+,35+,36-,37+,38-,40+,41+,42+,43+,44+,45+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINOBWNPZWJLMW-KYODTCIHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)CO)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)CO)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](CCN)O)O)NCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H86N10O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1079.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is it important to study and characterize impurities like "Caspofungin Impurity A"?
A: Even in small amounts, impurities in pharmaceutical products like Caspofungin can impact the drug's safety and efficacy. [, , ] Characterizing these impurities helps to:
- Meet regulatory requirements: Regulatory agencies worldwide demand strict control over impurities in pharmaceuticals to protect public health. [, ]
Q2: What techniques are typically used to isolate and characterize pharmaceutical impurities?
A: The provided research highlights the use of various chromatography techniques for purification. [, , ] Common techniques for isolation and characterization include:
- High-Performance Liquid Chromatography (HPLC): This technique is used to separate different components of a mixture, as seen in the described purification of Caspofungin. [, , ]
Q3: How can the information gained from studying "this compound" be applied more broadly?
A3: While specific data on "this compound" is limited in the provided abstracts, the research highlights broader themes relevant to pharmaceutical development:
- Importance of purification: The research emphasizes the need for effective purification methods to obtain high-purity pharmaceuticals. [, , ]
- Process optimization: The development and application of chromatographic techniques contribute to more efficient and cost-effective drug manufacturing processes. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B601193.png)



